molecular formula C21H23N5O3S B2616040 N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide CAS No. 1251679-71-6

N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide

Katalognummer: B2616040
CAS-Nummer: 1251679-71-6
Molekulargewicht: 425.51
InChI-Schlüssel: ALSWEXVOVBMYAY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide features a 1,2,4-triazolo[4,3-a]pyrazine core, a bicyclic heteroaromatic system known for diverse pharmacological applications. Key structural elements include:

  • Cyclohexylsulfanyl group at position 8: Enhances lipophilicity and may influence membrane permeability.
  • 3-oxo group: Stabilizes the ring structure and participates in hydrogen bonding.
  • Acetamide side chain with 4-acetylphenyl substituent: Modulates target binding and metabolic stability.

While exact molecular data for this compound are unavailable in the provided evidence, its molecular formula is estimated as C₂₂H₂₃N₅O₃S (average mass ~437 Da), comparable to analogs in and .

Eigenschaften

IUPAC Name

N-(4-acetylphenyl)-2-(8-cyclohexylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-14(27)15-7-9-16(10-8-15)23-18(28)13-26-21(29)25-12-11-22-20(19(25)24-26)30-17-5-3-2-4-6-17/h7-12,17H,2-6,13H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSWEXVOVBMYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)N3C=CN=C(C3=N2)SC4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyrazine core, followed by the introduction of the acetylphenyl and cyclohexylsulfanyl groups. Common reagents used in these reactions include hydrazines, acyl chlorides, and thiols. Reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as crystallization, distillation, and chromatography may be employed to purify the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions may vary, but typically involve controlled temperatures and specific solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers can study its interactions with biological targets to develop new therapeutic agents.

Medicine

In medicine, the compound’s potential therapeutic effects can be investigated for the treatment of diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

Industrially, N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide may be used in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Wirkmechanismus

The mechanism of action of N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Variations at Position 8

The cyclohexylsulfanyl group distinguishes the target compound from analogs with 4-chlorobenzylsulfanyl () or amino () substituents. Key differences:

  • 4-Chlorobenzylsulfanyl (): Introduces electronegative chlorine, enhancing dipole interactions but reducing solubility .
  • Amino group (): Polar and hydrogen-bonding, likely improving aqueous solubility but reducing membrane permeability .

Acetamide Side Chain Modifications

The N-(4-acetylphenyl) group contrasts with substituents in analogs:

  • N-(2,5-dimethylphenyl) (): Steric hindrance from methyl groups may limit binding to flat receptor sites .
  • Phenoxyethyl-3,5-di-tert-butyl-4-hydroxybenzamide (): Antioxidant conjugation suggests dual therapeutic roles (e.g., anti-inflammatory + antioxidant) .

Pharmacological Implications

  • Anti-exudative activity: highlights acetamide derivatives (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) with activity comparable to diclofenac sodium. The target compound’s cyclohexyl group may prolong half-life via reduced CYP450 metabolism .
  • Antioxidant conjugation: –8 demonstrates that triazolopyrazine derivatives with phenolic or benzamide groups exhibit radical-scavenging activity, a feature absent in the target compound but relevant for oxidative stress-related applications .

Data Table: Structural and Functional Comparison

Compound Name R (Position 8) Acetamide Substituent Molecular Weight (Da) Key Properties/Activities
Target Compound Cyclohexylsulfanyl N-(4-acetylphenyl) ~437 High lipophilicity, potential CNS activity
4-Chlorobenzylsulfanyl N-(4-methoxybenzyl) 469.94 Enhanced dipole interactions, moderate solubility
4-Chlorobenzylsulfanyl N-(2,5-dimethylphenyl) ~470 (estimated) Steric hindrance, possible reduced binding
Amino Phenoxyacetamide ~420 (estimated) Antioxidant conjugation, improved solubility
Amino N-(2-phenoxyethyl)-benzamide ~600 (estimated) Dual antioxidant/anti-inflammatory effects

Research Findings and Trends

  • Lipophilicity vs. Solubility : Cyclohexylsulfanyl (target) vs. 4-chlorobenzylsulfanyl () illustrates a trade-off between membrane permeability and aqueous solubility. The cyclohexyl group may favor CNS-targeted applications .
  • Metabolic Stability : Acetyl groups (target) are prone to hydrolysis, whereas methoxy or methyl substituents () may resist first-pass metabolism .
  • Activity Modulation : Antioxidant-conjugated analogs (–8) highlight the triazolopyrazine core’s versatility for multi-target drug design .

Biologische Aktivität

The compound N-(4-acetylphenyl)-2-[8-(cyclohexylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide represents a novel class of triazolo-pyrazine derivatives that have garnered attention for their potential biological activities, particularly in oncology and as kinase inhibitors. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of the compound is C18H20N4OSC_{18}H_{20}N_4OS, with a complex structure that includes a triazolo-pyrazine core and an acetylphenyl substituent. The presence of a cyclohexylsulfanyl group enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Anticancer Activity

Recent studies have demonstrated that derivatives of the triazolo[4,3-a]pyrazine class exhibit significant anticancer properties. For example, a related compound, 22i , showed potent anti-tumor activity against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer), with IC50 values indicating high efficacy (0.83 μM for A549, 0.15 μM for MCF-7, and 2.85 μM for HeLa) .

The mechanism of action appears to involve inhibition of the c-Met kinase pathway, which is crucial in tumor growth and metastasis. The compound exhibited an IC50 value of 48 nM against c-Met kinase, suggesting its potential as a targeted therapy in oncological treatments .

Mechanistic Studies

Mechanistic studies involving cell cycle analysis and apoptosis assays have shown that these compounds induce cell cycle arrest and trigger apoptotic pathways in cancer cells. For instance:

  • Cell Cycle Arrest : Flow cytometry analysis indicated that treated cells exhibited increased G1 phase arrest.
  • Apoptosis Induction : Annexin V-FITC/PI staining revealed significant increases in early and late apoptotic cells upon treatment with the compound.

Other Biological Activities

Beyond anticancer properties, compounds within this class have shown promise in other therapeutic areas:

  • Antimicrobial Activity : Triazole derivatives have been reported to possess antibacterial and antifungal properties. For instance, certain derivatives demonstrated effective inhibition against pathogenic bacteria comparable to standard antibiotics .
  • Anti-inflammatory Effects : Some studies suggest potential anti-inflammatory effects due to the modulation of inflammatory cytokines .

Comparative Analysis of Related Compounds

CompoundBiological ActivityIC50 (μM)Target
22iAnti-tumor0.83 (A549), 0.15 (MCF-7), 2.85 (HeLa)c-Met kinase
Compound AAntibacterial10Various bacteria
Compound BAnti-inflammatoryN/AInflammatory cytokines

Study on Anticancer Efficacy

In a recent study published in Nature Communications, researchers synthesized various triazolo-pyrazine derivatives and evaluated their anticancer efficacy. The study highlighted 22i as the most promising candidate due to its low IC50 values across multiple cancer cell lines and its ability to inhibit c-Met kinase effectively .

Study on Antimicrobial Properties

Another investigation focused on the antimicrobial properties of triazole derivatives revealed that certain compounds exhibited superior activity against Staphylococcus aureus and Escherichia coli, suggesting their potential application in treating bacterial infections .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.